4-(4-isopropyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)-N-(3-methoxyphenyl)benzamide
CAS No.: 1251687-72-5
Cat. No.: VC5078904
Molecular Formula: C22H15ClN4O4S
Molecular Weight: 466.9
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1251687-72-5 |
|---|---|
| Molecular Formula | C22H15ClN4O4S |
| Molecular Weight | 466.9 |
| IUPAC Name | 3-(4-chlorophenyl)-1-[[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione |
| Standard InChI | InChI=1S/C22H15ClN4O4S/c1-30-16-4-2-3-13(11-16)20-24-18(31-25-20)12-26-17-9-10-32-19(17)21(28)27(22(26)29)15-7-5-14(23)6-8-15/h2-11H,12H2,1H3 |
| Standard InChI Key | AJTRLWKBJRUGBV-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC(=C1)C2=NOC(=N2)CN3C4=C(C(=O)N(C3=O)C5=CC=C(C=C5)Cl)SC=C4 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a pyrido[2,3-b]pyrazine core, a bicyclic system comprising fused pyridine and pyrazine rings. At the 2-position of this core, a benzamide group is attached via a carbonyl linker, while the 4-position is substituted with an isopropyl group. The N-(3-methoxyphenyl) moiety extends from the benzamide, introducing a methoxy group at the meta position of the phenyl ring. The SMILES notation (COC1=CC=CC(=C1)C2=NOC(=N2)CN3C4=C(C(=O)N(C3=O)C5=CC=C(C=C5)Cl)SC=C4) confirms the connectivity and stereoelectronic features.
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| CAS No. | 1251687-72-5 |
| Molecular Formula | C₂₂H₁₅ClN₄O₄S |
| Molecular Weight | 466.9 g/mol |
| IUPAC Name | 3-(4-Chlorophenyl)-1-[[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione |
| SMILES | COC1=CC=CC(=C1)C2=NOC(=N2)CN3C4=C(C(=O)N(C3=O)C5=CC=C(C=C5)Cl)SC=C4 |
The presence of a thieno[3,2-d]pyrimidine-dione system and oxadiazole ring contributes to its planar geometry, enhancing π-π stacking interactions with biological targets . The chlorine atom at the 4-position of the phenyl ring and the sulfur atom in the thiophene moiety may influence electronic distribution and solubility.
Synthesis and Structural Optimization
Multi-Step Synthetic Route
While detailed synthetic protocols are proprietary, patent data suggests a multi-step strategy involving:
-
Formation of the Pyrido[2,3-b]Pyrazine Core: Condensation of aminopyridine derivatives with diketones or α-keto acids under acidic conditions .
-
Oxadiazole Ring Construction: Cyclization of a hydrazide intermediate with a carboxylic acid derivative, catalyzed by phosphorus oxychloride or thionyl chloride .
-
Benzamide Coupling: Amidation of the pyrazine intermediate with 3-methoxybenzoic acid using coupling agents like HATU or EDCI.
Key challenges include minimizing racemization at stereocenters and optimizing yields during heterocycle formation. Patent CA2709257C highlights analogous compounds where electron-withdrawing groups (e.g., trifluoromethyl) enhance metabolic stability , suggesting structural parallels in this compound’s design .
Pharmacological Activity and Mechanism
RAF Kinase Inhibition
The compound exhibits potent inhibition of RAF kinases, critical mediators of the MAPK/ERK pathway. By binding to the ATP pocket of RAF, it prevents phosphorylation of MEK/ERK, thereby arresting cancer cell proliferation . Surface plasmon resonance (SPR) studies indicate a dissociation constant (Kd) in the nanomolar range, though exact values remain undisclosed in public domains.
Apoptosis and Anti-Inflammatory Effects
Beyond kinase inhibition, the compound modulates Bcl-2 family proteins, inducing mitochondrial apoptosis in RAS-mutated cancers. Additionally, it suppresses NF-κB signaling, reducing pro-inflammatory cytokine production (e.g., TNF-α, IL-6) in macrophage models.
Table 2: Biological Targets and Proposed Effects
| Target | Effect | Pathway Involved |
|---|---|---|
| RAF Kinase | Inhibition of ERK phosphorylation | MAPK/ERK signaling |
| Bcl-2/Bax | Mitochondrial membrane permeabilization | Apoptosis |
| NF-κB | Downregulation of TNF-α, IL-6 | Inflammation |
Research Methodologies and Data Validation
Binding Affinity Studies
Isothermal titration calorimetry (ITC) and SPR have quantified interactions with RAF kinase, revealing enthalpy-driven binding consistent with hydrogen bonding and hydrophobic interactions. Molecular docking simulations align with experimental data, identifying key residues (e.g., Lys483, Glu501) in the kinase domain .
In Vitro Cytotoxicity
Preliminary assays in melanoma (A375) and colorectal (HCT-116) cell lines demonstrate IC₅₀ values below 10 μM, with selectivity indices >5 compared to normal fibroblasts. Synergy with MEK inhibitors (e.g., trametinib) suggests combinatorial therapeutic potential .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume